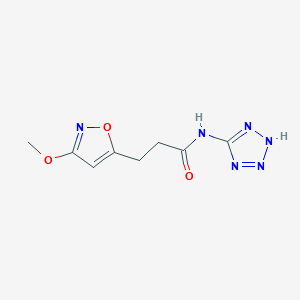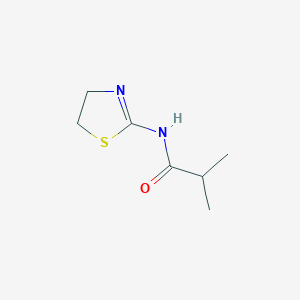![molecular formula C21H26Cl2N2O2 B12163300 1-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-3-[(4-chlorophenyl)methoxy]propan-2-ol](/img/structure/B12163300.png)
1-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-3-[(4-chlorophenyl)methoxy]propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-3-[(4-chlorophenyl)methoxy]propan-2-ol is a complex organic compound that features a piperazine ring, a common structural motif in pharmaceuticals and agrochemicals
Preparation Methods
The synthesis of 1-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-3-[(4-chlorophenyl)methoxy]propan-2-ol typically involves multiple steps, including the formation of the piperazine ring and subsequent functionalization. Common synthetic routes include:
Cyclization of 1,2-diamine derivatives: This method involves the reaction of 1,2-diamine derivatives with sulfonium salts, leading to the formation of the piperazine ring.
Mannich reaction: This reaction incorporates the piperazine ring into biologically active compounds.
Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
1-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-3-[(4-chlorophenyl)methoxy]propan-2-ol undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reducing agents are used to remove oxygen or add hydrogen to the compound.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles, leading to the replacement of specific functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
This compound has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in drug discovery and development.
Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways.
Industry: The compound is used in the production of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 1-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-3-[(4-chlorophenyl)methoxy]propan-2-ol involves its interaction with specific molecular targets. The piperazine ring is known to modulate pharmacokinetic properties, allowing the compound to affect various biological pathways . The exact molecular targets and pathways depend on the specific application and context.
Comparison with Similar Compounds
1-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-3-[(4-chlorophenyl)methoxy]propan-2-ol can be compared with other piperazine derivatives, such as:
Trimetazidine: Used in the treatment of angina pectoris.
Ranolazine: Used to treat chronic angina.
Aripiprazole: An antipsychotic medication.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C21H26Cl2N2O2 |
|---|---|
Molecular Weight |
409.3 g/mol |
IUPAC Name |
1-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-3-[(4-chlorophenyl)methoxy]propan-2-ol |
InChI |
InChI=1S/C21H26Cl2N2O2/c1-16-2-5-19(23)12-21(16)25-10-8-24(9-11-25)13-20(26)15-27-14-17-3-6-18(22)7-4-17/h2-7,12,20,26H,8-11,13-15H2,1H3 |
InChI Key |
JMEGAXKCNVPZTD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)CC(COCC3=CC=C(C=C3)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[1-(2-methylpropyl)-1H-indol-4-yl]-2-(5-methyl-1H-tetrazol-1-yl)benzamide](/img/structure/B12163232.png)
![N-{1-[3-(dimethylamino)propyl]-2-methyl-1H-benzimidazol-5-yl}-1-(2-methoxyethyl)-1H-indole-2-carboxamide](/img/structure/B12163240.png)

![3-{2-[1-(3-chlorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-ylidene]hydrazin-1-yl}-N,N-diethylbenzene-1-sulfonamide](/img/structure/B12163259.png)
![2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide](/img/structure/B12163267.png)
![1-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-5-imino-4-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-3-ol](/img/structure/B12163272.png)
![4-[4-(3,4-Dichlorophenyl)piperazinyl]-1-phenylpyrazolo[5,4-d]pyrimidine](/img/structure/B12163277.png)

![3-(4-chlorophenyl)-N-{2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]ethyl}-4-(1H-tetrazol-1-yl)butanamide](/img/structure/B12163286.png)
![1-(2,5-Dimethylbenzenesulfonyl)-4-[2-(pyridin-2-yl)ethyl]piperazine](/img/structure/B12163287.png)
methanone](/img/structure/B12163293.png)

![5-{[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]carbonyl}-2-cyclopropyl-1H-isoindole-1,3(2H)-dione](/img/structure/B12163299.png)
